molecular formula C11H7ClN2OS B2719743 3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile CAS No. 860648-95-9

3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile

Cat. No.: B2719743
CAS No.: 860648-95-9
M. Wt: 250.7
InChI Key: KAMBCJLJVNLHTI-UHFFFAOYSA-N
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Description

3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile is a chemical compound that features a thiazole ring, a benzonitrile group, and a chloro substituent. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, and they are known for their diverse biological activities

Preparation Methods

The synthesis of 3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile typically involves the reaction of 2-chloro-1,3-thiazole-5-methanol with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate and a solvent like dimethylformamide (DMF) or ethanol . The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through crystallization or chromatography.

Chemical Reactions Analysis

3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and the reagents used.

Mechanism of Action

The mechanism of action of 3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological pathways . The chloro substituent and benzonitrile group enhance its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile can be compared with other thiazole-containing compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C11H8ClN2OS
  • Molecular Weight : 240.71 g/mol

The presence of the thiazole ring and the chlorinated substituent are significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The thiazole moiety is known to participate in various biochemical interactions, which can lead to modulation of enzyme activities and receptor binding. This compound may exhibit inhibitory effects on certain enzymes involved in disease pathways, thereby influencing cellular processes such as proliferation and apoptosis.

Antitumor Activity

Research indicates that thiazole-containing compounds often demonstrate significant antitumor properties. For instance, studies have shown that similar thiazole derivatives can inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups like chlorine enhances cytotoxicity against various cancer cell lines .

CompoundCell LineIC50 (µM)Reference
3-(2-Chloro-1,3-thiazol-5-yl)A431 (human epidermoid carcinoma)<10
3-(2-Chloro-1,3-thiazol-5-yl)Jurkat (T-cell leukemia)<15

Antibacterial Activity

Thiazole derivatives have also been investigated for their antibacterial properties. For instance, compounds similar to this compound have shown inhibitory effects against various bacterial strains, suggesting potential applications in treating bacterial infections .

Antiparasitic Activity

Some studies have focused on the antiparasitic effects of thiazole derivatives. The compound's ability to disrupt metabolic pathways in parasites has been highlighted in research targeting Trypanosoma species. The results indicate promising activity against protozoan parasites, making it a candidate for further investigation in this area .

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of several thiazole derivatives, including those structurally similar to this compound. The findings demonstrated that these compounds could significantly reduce tumor growth in vitro and in vivo models by inducing apoptosis through caspase activation pathways .

Study 2: Antimicrobial Properties

Another study assessed the antimicrobial properties of chlorinated thiazoles against Gram-positive and Gram-negative bacteria. Results indicated that compounds with a thiazole ring exhibited enhanced activity compared to their non-chlorinated counterparts, supporting the hypothesis that chlorine substitution increases antimicrobial potency .

Properties

IUPAC Name

3-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2OS/c12-11-14-6-10(16-11)7-15-9-3-1-2-8(4-9)5-13/h1-4,6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMBCJLJVNLHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CN=C(S2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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